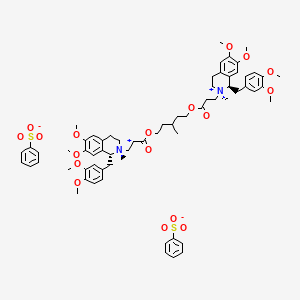
(R,cis)-7-MethylAtracuriumDibesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,cis)-7-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is an isomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgeries or mechanical ventilation .
準備方法
The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of benzylisoquinolinium intermediates, followed by methylation and subsequent dibesylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for this compound are designed to optimize yield and purity. These methods may include continuous flow synthesis and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反応の分析
(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylisoquinolinium moiety, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds .
科学的研究の応用
(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of neuromuscular blocking agents and their interactions with various reagents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of blocking agents on muscle function.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in different surgical and intensive care settings.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug delivery systems .
作用機序
(R,cis)-7-MethylAtracuriumDibesylate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It binds to cholinergic receptors at the neuromuscular junction, preventing acetylcholine from activating these receptors. This inhibition blocks neuromuscular transmission, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
類似化合物との比較
(R,cis)-7-MethylAtracuriumDibesylate is similar to other neuromuscular blocking agents like atracurium and cisatracurium. it has unique properties that distinguish it from these compounds:
Cisatracurium: This isomer of atracurium is known for its intermediate duration of action and minimal cardiovascular effects. .
Similar compounds include other benzylisoquinolinium derivatives and non-depolarizing neuromuscular blocking agents used in clinical practice .
特性
分子式 |
C66H84N2O18S2 |
|---|---|
分子量 |
1257.5 g/mol |
IUPAC名 |
benzenesulfonate;[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C54H74N2O12.2C6H6O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*7-10(8,9)6-4-2-1-3-5-6/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
InChIキー |
SQXUBFXOTQVVAJ-XNSDKZDZSA-L |
異性体SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


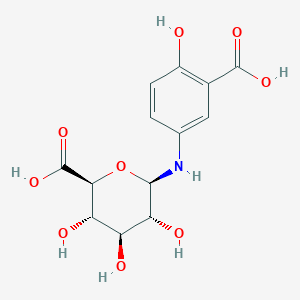

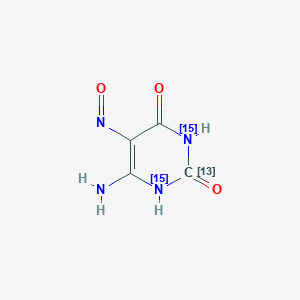

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
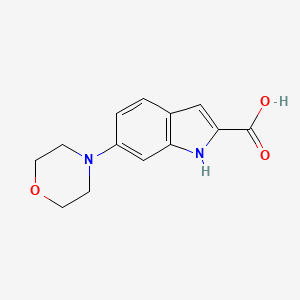
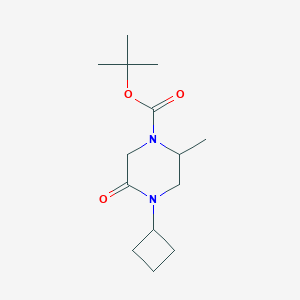

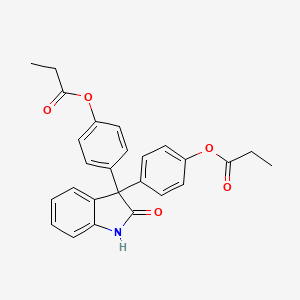


![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

